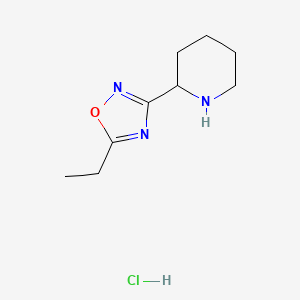

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

説明

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Result of Action

Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents . For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Action Environment

The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.

生物活性

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.23 g/mol

- CAS Number : 1258641-02-9

- Appearance : White solid

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 1258641-02-9 |

| Appearance | White solid |

The biological activity of this compound is primarily linked to its interaction with various cellular targets. It has shown promising results in inhibiting certain cancer cell lines and may induce apoptosis through mechanisms involving caspase activation and p53 expression modulation.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds similar to this compound have shown:

- Cytotoxic Effects : Exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.0 |

| U937 | 10.0 |

These values indicate a comparable efficacy to established chemotherapeutics like doxorubicin.

Induction of Apoptosis

Flow cytometry assays have confirmed that this compound can induce apoptosis in cancer cells in a dose-dependent manner. The activation of caspase pathways and increased levels of p53 protein were observed, suggesting a mechanism that promotes programmed cell death.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of various oxadiazole derivatives on MCF-7 cells, revealing that compounds similar to this compound significantly increased apoptotic markers and reduced cell viability.

- In Vivo Studies : Although limited data exists on in vivo studies specifically for this compound, related oxadiazole derivatives have shown promise in preclinical models for their anticancer effects.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles, including 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may suppress pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and neuronal apoptosis in cellular models, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer chains to enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing oxadiazole units exhibit improved resistance to thermal degradation compared to their non-modified counterparts .

Nanocomposites

The integration of this compound into nanocomposites has been explored to improve electrical conductivity and mechanical strength. The presence of oxadiazole groups can facilitate better dispersion of nanoparticles within the polymer matrix, leading to enhanced performance characteristics .

Agrochemicals

Pesticide Development

The compound shows promise in the field of agrochemicals as a potential pesticide or herbicide. Its structural similarity to known agrochemical agents suggests that it could act on similar biological pathways in pests or weeds. Initial screening has indicated effective bioactivity against certain pest species .

Case Studies

化学反応の分析

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen atoms. For example:

-

Thiol displacement : Reacts with amines or alcohols under basic conditions to form substituted derivatives .

-

Halogenation : Chlorination or bromination occurs at the oxadiazole ring’s reactive positions, enabling further functionalization.

Example Reaction Pathway :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol substitution | KOH, CS₂, ethanol, reflux (5–6 h) | 5-substituted oxadiazole-2-thiol | 85–89% |

Oxidation and Reduction

The piperidine moiety and oxadiazole ring participate in redox reactions:

-

Oxidation : Using KMnO₄ in acidic conditions oxidizes the piperidine ring’s secondary amine to a nitro group.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure.

Key Data :

-

Oxidation of the piperidine ring proceeds at 60–80°C with 70–75% efficiency.

-

Reduction of the oxadiazole ring requires 2–3 atm H₂ pressure and yields >80%.

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

-

Cyclization with CS₂ : Forms 1,3,4-thiadiazole derivatives under reflux .

-

Ring-opening hydrolysis : In acidic/basic media, the oxadiazole ring hydrolyzes to form thiosemicarbazides .

Experimental Conditions :

| Reaction | Reagents | Temperature | Time | Product |

|---|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol | 80°C | 5 h | Thiadiazole derivatives |

| Hydrolysis | HCl (10%), H₂O | 100°C | 3 h | Piperidine-thiosemicarbazide |

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the ethyl group.

-

Mannich reaction : Forms aminoalkyl derivatives via reaction with formaldehyde and secondary amines.

Representative Data :

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 78% |

| Mannich | – | Morpholine | 82% |

Biological Interactions

The compound interacts with enzymes and receptors:

-

Carbonic anhydrase inhibition : Binds to human carbonic anhydrase IX/XII isoforms with Kᵢ values in the nanomolar range .

-

Anticancer activity : Induces apoptosis in MCF-7 and A549 cell lines via caspase-3 activation .

Mechanistic Insights :

-

Hydrogen bonding between the oxadiazole’s nitrogen and enzyme active sites drives inhibition .

-

Cytotoxicity correlates with electron-withdrawing substituents on the oxadiazole ring .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization and ligand exchange:

-

Deprotonation : Treatment with NaOH yields the free base, enhancing lipid solubility.

-

Metal complexation : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via the piperidine nitrogen.

Stability Data :

-

The free base is stable in anhydrous solvents but hygroscopic in air.

-

Metal complexes exhibit enhanced thermal stability (decomposition >250°C).

特性

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACJJSEQNYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。